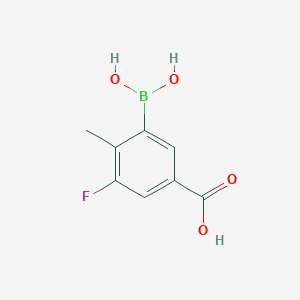

3-Borono-5-fluoro-4-methylbenzoic acid

Description

Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid derivatives, characterized by a benzene (B151609) ring attached to a carboxylic acid group with additional substituents, are a cornerstone of organic chemistry. ontosight.ai The benzoic acid scaffold serves as a versatile building block in the synthesis of a wide array of more complex molecules. preprints.org In medicinal chemistry, these derivatives are of particular importance due to their prevalence in biologically active compounds. ontosight.aiontosight.ai The carboxylic acid group can participate in various chemical transformations, and the substituents on the aromatic ring can be modified to fine-tune the molecule's pharmacological properties. ontosight.ai

The therapeutic potential of benzoic acid derivatives is extensive, with research highlighting their application as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov For instance, certain substituted benzoic acids have been developed as potent inhibitors of specific enzymes, showcasing their utility in targeted drug design. acs.orgnih.gov The ability to systematically alter the substitution pattern on the benzoic acid ring allows chemists to optimize a compound's efficacy and selectivity for its biological target. acs.orgacs.org This structure-activity relationship is a fundamental concept in drug discovery, and benzoic acid derivatives provide an excellent platform for its exploration. acs.org

| Example of Benzoic Acid Derivative | Application/Significance |

| p-Aminosalicylic acid | An antibacterial drug used in the treatment of tuberculosis. nih.gov |

| 4-(((4-methoxyphenyl)thio)methyl)-3-nitro-benzoic acid | Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Identified as a competitive inhibitor of Slingshot phosphatases with potential therapeutic applications in cancer. nih.gov |

| 2,5-substituted benzoic acids | Designed as dual inhibitors of the anti-apoptotic Mcl-1 and Bfl-1 proteins, which are validated targets in cancer therapy. acs.org |

Role of Boronic Acids as Versatile Synthetic Intermediates and Functional Motifs

Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that have become indispensable in modern organic synthesis. molecularcloud.orgwikipedia.org Their stability, low toxicity, and versatile reactivity make them highly attractive as synthetic intermediates. nih.gov One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comsigmaaldrich.com This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

Beyond their role in cross-coupling reactions, boronic acids participate in a variety of other organic transformations, such as Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org They can also act as Lewis acids, forming reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors. wikipedia.org This unique property has been exploited in the development of sensors for saccharides and in the construction of self-organizing systems. rsc.org In medicinal chemistry, the boronic acid functional group is present in several therapeutic agents, where it can interact with the active sites of enzymes. wikipedia.org

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide to form a new carbon-carbon bond. sigmaaldrich.com |

| Chan-Lam Coupling | A copper-promoted reaction of a boronic acid with an amine or alcohol to form a carbon-nitrogen or carbon-oxygen bond, respectively. wikipedia.org |

| Liebeskind-Srogl Coupling | A palladium-catalyzed cross-coupling of a thiol ester with a boronic acid to produce a ketone. molecularcloud.org |

| Conjugate Addition | The addition of a boronic acid to an α,β-unsaturated carbonyl compound. wikipedia.org |

Contextualizing 3-Borono-5-fluoro-4-methylbenzoic Acid within Boronic Acid Chemistry

This compound is a multifunctional molecule that integrates the structural features of both a substituted benzoic acid and an aryl boronic acid. The benzoic acid core provides a platform for potential biological activity and a handle for further synthetic modifications. The substituents on the aromatic ring—a borono group, a fluorine atom, and a methyl group—are expected to significantly influence the compound's chemical and physical properties.

The fluorine atom, being highly electronegative, can modulate the acidity of the carboxylic acid and the Lewis acidity of the boronic acid group. nbinno.com It can also enhance the metabolic stability and lipophilicity of the molecule, which are desirable properties in drug candidates. nbinno.com The methyl group can influence the molecule's conformation and provide a site for further functionalization through benzylic reactions. nbinno.com

The borono group is arguably the most versatile functional group on this molecule. It can participate in all the characteristic reactions of boronic acids, including the Suzuki-Miyaura and Chan-Lam couplings, making this compound a valuable building block for the synthesis of more complex, highly substituted aromatic compounds. The combination of these functional groups in a single molecule offers a wide range of possibilities for its application in organic synthesis, medicinal chemistry, and materials science. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of known compounds, suggesting its potential as a valuable research chemical.

| Property | Information |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈BFO₄ |

| InChI Key | (Predicted) |

| SMILES | (Predicted) |

Synthetic Routes to this compound Explored

The synthesis of this compound, a valuable compound in organic chemistry, involves intricate methodologies focusing on the strategic introduction of boron, fluorine, and methyl groups onto a benzoic acid core. This article delves into the advanced synthetic strategies for this compound and its essential precursors.

Propriétés

IUPAC Name |

3-borono-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHYMSYPRCYQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736596 | |

| Record name | 3-Borono-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917223-87-1 | |

| Record name | 3-Borono-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3 Borono 5 Fluoro 4 Methylbenzoic Acid

Mechanistic Insights into Suzuki-Miyaura Cross-Coupling Reactions Involving Arylboronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst. chemrxiv.orglibretexts.org The generally accepted mechanism involves three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. chemrxiv.org For arylboronic acids like 3-Borono-5-fluoro-4-methylbenzoic acid, the transmetalation step is of particular mechanistic complexity.

The crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is not fully elucidated but is understood to proceed via two primary competing mechanisms: the "oxo-palladium pathway" and the "boronate pathway". rsc.org

Oxo-Palladium Pathway : In this mechanism, a palladium hydroxide complex, formed from the reaction of the oxidative addition product with a base, reacts with the neutral boronic acid. acs.org

Boronate Pathway : This pathway involves the reaction of the organohalide-palladium complex directly with an activated tetracoordinate "ate" complex, or boronate, which is formed by the addition of a base (like hydroxide) to the Lewis acidic boronic acid. rsc.orgnih.gov

Recent studies have successfully identified and characterized key pre-transmetalation intermediates containing Pd-O-B linkages. acs.orgillinois.edu These include a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which are competent to undergo transmetalation. illinois.edu The dominant pathway can depend on reaction conditions, such as the concentration of the phosphine ligand. acs.orgillinois.edu For instance, some studies suggest that the reaction between an aryl boronate and an arylpalladium halide complex (the boronate pathway) can be prohibitively slow under certain conditions, favoring the oxo-palladium route. nih.gov However, other systems, particularly those using bases like potassium trimethylsilanolate (TMSOK), have been shown to proceed through the boronate pathway. nih.gov

| Characteristic | Oxo-Palladium Pathway | Boronate Pathway |

|---|---|---|

| Boron Species | Neutral Arylboronic Acid (Ar-B(OH)₂) | Tetracoordinate Arylboronate (Ar-B(OH)₃⁻) |

| Palladium Species | Arylpalladium Hydroxide Complex ([Ar'Pd(L)₂OH]) | Arylpalladium Halide Complex ([Ar'Pd(L)₂X]) |

| Role of Base | Generates the Pd-OH complex | Activates the boronic acid to form the boronate |

| Key Intermediate | Reaction between [Ar'Pd(L)₂OH] and ArB(OH)₂ | Reaction between [Ar'Pd(L)₂X] and [ArB(OH)₃]⁻ |

The substituents on the arylboronic acid play a critical role in modulating its reactivity. In this compound, the fluorine atom and the carboxylic acid group are electron-withdrawing, while the methyl group is electron-donating.

The strong electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can facilitate the formation of the tetracoordinate boronate complex required for the boronate pathway. However, electron-withdrawing groups can also decrease the nucleophilicity of the aryl ring, potentially slowing the rate of transmetalation. acs.org Studies on aryltrifluoroborates, which are related to boronic acids, have shown that electron-withdrawing substituents retard the rate of solvolysis (B-F bond cleavage), which is often a prerequisite for transmetalation. acs.orgresearchgate.netubc.ca This suggests that while boronate formation might be favored, the subsequent transfer of the electron-deficient aryl group to the palladium center could be a slower step.

| Substituent | Position Relative to Boron | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Fluorine (-F) | meta | Inductively withdrawing, weakly mesomerically donating | Increases Lewis acidity of boron; decreases nucleophilicity of the aryl ring. |

| Methyl (-CH₃) | para | Inductively and mesomerically donating | Increases nucleophilicity of the aryl ring, potentially accelerating transmetalation. |

| Carboxylic Acid (-COOH) | meta | Inductively and mesomerically withdrawing | Increases Lewis acidity of boron; decreases nucleophilicity of the aryl ring. |

The choice of catalyst and ligands is paramount for a successful Suzuki-Miyaura coupling. The ligands, typically phosphines, stabilize the palladium center and modulate its reactivity. The rate of transmetalation has been shown to be highly dependent on the nature of the phosphine ligand, with a general trend showing that ligands which can more easily dissociate to generate a coordinatively unsaturated and electrophilic palladium atom tend to increase the reaction rate. nih.gov

For electronically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often employed. These ligands promote the oxidative addition step and can accelerate the rate of reductive elimination. Furthermore, specific ligands can influence the relative rates of the competing mechanistic pathways. The design of multifunctional catalysts, where the ligand itself possesses a reactive site, is an emerging strategy in tandem catalysis. nih.gov The selection of the appropriate ligand must balance several factors: it should render the palladium center electron-rich enough for oxidative addition, but also allow for the formation of a cationic palladium intermediate to facilitate the subsequent transmetalation. nih.gov

| Ligand | Type | Key Features |

|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Standard, versatile, but can be slow for challenging substrates. |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky, Electron-Rich Monodentate | Highly effective for hindered substrates and aryl chlorides. |

| SPhos, XPhos | Buchwald Biaryl Phosphines | Very bulky and electron-rich; highly active for a broad range of substrates. |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate Phosphine | Offers high stability to the catalyst complex. |

Exploration of Other Electrophilic and Nucleophilic Reactions of the Boronic Acid Moiety

Beyond the Suzuki-Miyaura reaction, the boronic acid group in this compound is a versatile functional group capable of participating in a range of other transformations. Boronic acids can act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other nucleophilic species. wikipedia.org

Chan-Lam Coupling : This copper-catalyzed reaction allows for the formation of carbon-nitrogen or carbon-oxygen bonds by coupling the arylboronic acid with amines, amides, or alcohols. wikipedia.org

Petasis Reaction : Also known as the Petasis borono-Mannich reaction, this is a multicomponent reaction between an arylboronic acid, an amine, and a carbonyl compound (like an aldehyde) to form highly functionalized amines. researchgate.net

Halodeboronation : The C–B bond can be cleaved by electrophilic halogen sources (e.g., N-iodosuccinimide) to install a halogen atom on the aromatic ring. This reaction is believed to proceed via a boronate-driven ipso-substitution pathway. acs.org

Oxidation : Arylboronic acids can be oxidized to the corresponding phenols, typically using reagents like hydrogen peroxide or hydroxylamine. wikipedia.org

Nucleophilic Addition : In certain contexts, arylboronic acids can serve as nucleophiles. For instance, they can participate in stereospecific nucleophilic substitution reactions, particularly when an adjacent functional group can coordinate to the boron and promote the transfer of the aryl group. researchgate.net

Functional Group Transformations on the Benzoic Acid Backbone

The carboxylic acid moiety of this compound is amenable to a wide variety of standard organic transformations, allowing for further diversification of the molecular scaffold. These reactions typically involve nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. easetolearn.com

Esterification : The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting it to a more reactive species. chemistrytalk.org

Amidation : Reaction with an amine, usually in the presence of a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid, yields the corresponding amide. Direct reaction is often difficult as the basic amine deprotonates the acidic carboxylic acid. easetolearn.com

Conversion to Acid Chloride : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. This intermediate can then be readily converted into esters, amides, and other derivatives. chemistrytalk.org

Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation : While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh conditions or through specific catalytic cycles, replacing the -COOH group with a hydrogen atom.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., EDC) | Amide (-CONR'R'') |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride (-COCl) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) then H₃O⁺ | Primary Alcohol (-CH₂OH) |

| Deprotonation | Base (e.g., NaOH) | Carboxylate (-COO⁻) study.com |

Reactions Involving Aromatic Substituents (Fluoro, Methyl)

The reactivity of the fluoro and methyl substituents on the aromatic ring of this compound is influenced by the electronic properties of all functional groups present. The boronic acid and carboxylic acid groups are electron-withdrawing and meta-directing, while the methyl group is electron-donating and ortho-, para-directing. The fluoro group exhibits a dual nature, being electron-withdrawing inductively and electron-donating via resonance, and it directs incoming electrophiles to the ortho and para positions, although it deactivates the ring towards electrophilic aromatic substitution.

Reactions of the Fluoro Substituent

The fluorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withelectron-withdrawing boronic acid and carboxylic acid groups, particularly the boronic acid group in a position para to the fluorine, can activate the ring for such reactions. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion yields the substituted product.

Common nucleophiles for this type of reaction include alkoxides, amines, and thiols. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures to proceed at a reasonable rate.

Table 1: Hypothetical Nucleophilic Aromatic Substitution of this compound

| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium methoxide | DMF | 100 | 3-Borono-5-methoxy-4-methylbenzoic acid | 75 |

| 2 | Pyrrolidine | DMSO | 120 | 3-Borono-4-methyl-5-(pyrrolidin-1-yl)benzoic acid | 68 |

Note: The data in this table is hypothetical and for illustrative purposes. Experimental verification is required for this compound.

Reactions of the Methyl Substituent

The methyl group attached to the aromatic ring can undergo reactions characteristic of benzylic positions. A common transformation is free-radical halogenation, which selectively occurs at the benzylic carbon due to the resonance stabilization of the resulting benzylic radical. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN are typically used for benzylic bromination. This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

The resulting benzylic halide is a versatile intermediate that can be converted into other functional groups, such as alcohols, ethers, and nitriles, through nucleophilic substitution reactions.

Table 2: Hypothetical Free-Radical Bromination of this compound

| Entry | Reagent | Initiator | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Bromosuccinimide (NBS) | Benzoyl peroxide | CCl4 | 3-Borono-5-fluoro-4-(bromomethyl)benzoic acid | 85 |

Note: The data in this table is hypothetical and for illustrative purposes. Experimental verification is required for this compound.

Furthermore, the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. This would result in the formation of 3-borono-5-fluorobenzene-1,4-dicarboxylic acid.

Applications in Advanced Organic Synthesis

3-Borono-5-fluoro-4-methylbenzoic Acid as a Building Block for Complex Molecular Architectures

The strategic placement of three different functional moieties on a single aromatic ring makes this compound an ideal component for the synthesis of intricate and highly substituted molecules. The boronic acid group is a key participant in carbon-carbon bond-forming reactions, the carboxylic acid provides a handle for forming amides, esters, and other derivatives, while the fluoro and methyl groups modulate the electronic properties and steric environment of the molecule.

This compound is particularly well-suited for convergent synthesis strategies, where complex molecules are assembled from several individual fragments. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.org This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, providing a mild and efficient method for connecting molecular fragments.

In a typical Suzuki coupling, the boronic acid must be activated with a base to facilitate the transmetalation step with the palladium catalyst. organic-chemistry.org The reaction is highly tolerant of various functional groups, making it possible to synthesize complex biaryls without the need for extensive protecting group strategies. The use of this compound allows for the direct incorporation of the fluorinated methylbenzoic acid moiety into a larger target structure.

| Reactant A | Reactant B (Aryl Halide) | Catalyst | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄ | 3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid |

| This compound | 4-Bromopyridine | Pd(OAc)₂/SPhos | 5-Fluoro-4-methyl-3-(pyridin-4-yl)benzoic acid |

| This compound | 2-Chloronaphthalene | PdCl₂(dppf) | 3-(Naphthalen-2-yl)-5-fluoro-4-methylbenzoic acid |

This table represents illustrative examples of Suzuki-Miyaura cross-coupling reactions.

The synthesis of biaryl and polyaromatic compounds is a primary application of arylboronic acids. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. this compound serves as a direct precursor to highly functionalized biaryl carboxylic acids. By coupling this boronic acid with a variety of aryl or heteroaryl halides, a diverse library of compounds can be generated. The fluorine and methyl substituents on the boronic acid's ring influence the dihedral angle between the two aromatic rings in the resulting biaryl product, which can be critical for biological activity or material properties. The synthesis of these compounds is often achieved with high selectivity and in excellent yields under mild conditions.

Beyond the synthesis of carbocyclic biaryls, this compound is a valuable tool for constructing functionalized heterocyclic systems. Many heterocyclic compounds with significant biological activity contain substituted aromatic rings. For instance, related fluorinated benzoic acids have been used to synthesize phthalides and 3-arylisoquinolinones, which exhibit antiproliferative activity against cancer cells. ossila.com The dual reactivity of the boronic acid and carboxylic acid groups in the target compound allows for its incorporation into heterocyclic scaffolds through sequential reactions, such as an initial Suzuki coupling followed by an intramolecular cyclization involving the carboxylic acid.

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Precursors

Fluorinated organic compounds are of immense interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. ossila.com this compound is an attractive building block for the synthesis of active pharmaceutical ingredients (APIs). ossila.comossila.com Its structure allows it to be readily incorporated into larger molecules through amide bond formation via its carboxylic acid or through C-C bond formation via its boronic acid. Related fluorinated building blocks are used in the development of treatments for a range of conditions, including neurological disorders and viral infections. ossila.comnbinno.com The specific substitution pattern of this compound makes it a tailored precursor for creating complex molecules designed to interact with specific biological targets.

Development of Novel Synthetic Methodologies Enabled by the Compound

The availability of multifunctional building blocks like this compound drives the development of new and more efficient synthetic strategies. The presence of orthogonal reactive sites—the boronic acid for cross-coupling and the carboxylic acid for derivatization—allows for the design of modular and flexible synthetic routes. This enables chemists to perform selective, stepwise modifications, building molecular complexity in a controlled manner. For example, the carboxylic acid could first be converted to an amide, and the resulting molecule could then undergo a Suzuki-Miyaura cross-coupling reaction at the boronic acid site. This type of strategic, sequential reactivity is central to modern synthetic chemistry, allowing for the rapid generation of analog libraries for drug discovery and the efficient total synthesis of complex natural products.

Research in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Boronic Acid-Containing Chemical Probes

Boronic acids are valuable components in the design of chemical probes for detecting and imaging biologically relevant molecules, such as reactive oxygen species (ROS). Specifically, boronate-based probes have been developed for the selective detection of hydrogen peroxide (H₂O₂), a key signaling molecule in cells. These probes often utilize a "turn-on" fluorescence mechanism where the boronic acid group quenches the fluorescence of a nearby fluorophore. Upon reaction with H₂O₂, the boronic acid is cleaved, releasing the fluorophore and restoring its fluorescence.

The synthesis of 3-Borono-5-fluoro-4-methylbenzoic acid would likely proceed from its corresponding bromo-analog, 3-Bromo-5-fluoro-4-methylbenzoic acid, which is commercially available. A common method for this transformation is a palladium-catalyzed borylation reaction using a boron source like bis(pinacolato)diboron (B₂pin₂).

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Bromo-5-fluoro-4-methylbenzoic acid, Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc, Dioxane, Heat | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluoro-4-methylbenzoic acid |

| 2 | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-fluoro-4-methylbenzoic acid | Acidic or basic hydrolysis | This compound |

This synthetic strategy allows for the introduction of the boronic acid moiety, which can then be incorporated into more complex probe structures. The fluorine and methyl substitutions on the phenyl ring can modulate the electronic properties and steric hindrance around the boronic acid, potentially fine-tuning its reactivity and selectivity as a chemical probe.

Exploration of this compound Derivatives as Enzyme Inhibitors

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases and kinases, by forming a stable, covalent bond with a catalytic serine or threonine residue in the enzyme's active site. The phenylboronic acid scaffold is a common feature in many kinase inhibitors.

Structure-activity relationship (SAR) studies of boronic acid-containing kinase inhibitors have revealed key features for potent and selective inhibition. The substituents on the phenyl ring play a crucial role in determining the binding affinity and selectivity. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives targeting protein kinase CK2, modifications to the benzoic acid moiety significantly impacted inhibitory activity nih.gov.

For derivatives of this compound, the fluorine atom, being a strong electron-withdrawing group, could influence the pKa of the boronic acid, affecting its interaction with the target enzyme. The methyl group provides steric bulk and can engage in hydrophobic interactions within the kinase active site. A hypothetical SAR study could involve synthesizing analogs with variations at the carboxylate position (e.g., amides, esters) and exploring different substituents on the phenyl ring to optimize kinase inhibition.

Table 2: Hypothetical SAR Data for this compound Analogs as Kinase Inhibitors

| Compound | R1 (Position 3) | R2 (Position 5) | R3 (Position 4) | Modification at Carboxyl Group | Kinase IC₅₀ (nM) |

| 1 | B(OH)₂ | F | CH₃ | -COOH | 500 |

| 2 | B(OH)₂ | F | CH₃ | -CONH₂ | 250 |

| 3 | B(OH)₂ | F | CH₃ | -COOCH₃ | 700 |

| 4 | B(OH)₂ | Cl | CH₃ | -COOH | 400 |

| 5 | B(OH)₂ | F | H | -COOH | 650 |

This data is illustrative and based on general SAR principles for boronic acid kinase inhibitors.

Computational docking studies are instrumental in understanding the binding modes of inhibitors within the active site of their target enzymes. For phenylboronic acid inhibitors, docking simulations can predict the covalent interaction between the boron atom and a key serine or threonine residue, as well as hydrogen bonding and hydrophobic interactions that contribute to binding affinity.

A docking study of this compound with a model kinase, such as Pim-1 kinase, would likely show the boronic acid forming a covalent bond with the catalytic serine. The carboxylate group could form hydrogen bonds with nearby lysine or arginine residues, while the fluorinated methylphenyl ring would occupy a hydrophobic pocket. These computational insights can guide the rational design of more potent and selective inhibitors. Recent studies on phenyl acetic acid derivatives have demonstrated the utility of molecular docking in elucidating interactions with targets like Pim kinase researcher.liferesearchgate.net.

Strategies for Bioconjugation and Modification of Biomolecules

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent tools for bioconjugation. This chemistry allows for the specific labeling and modification of biomolecules such as proteins, carbohydrates, and nucleic acids under physiological conditions.

Derivatives of this compound could be functionalized to create bioconjugation reagents. For example, the carboxylic acid group can be activated to form an amide bond with an amine-containing biomolecule or a linker. The boronic acid moiety can then be used to target glycoproteins by binding to the cis-diol groups present in their carbohydrate chains. This strategy has been employed for the targeted delivery of drugs and imaging agents. The reversible nature of the boronate ester bond can also be exploited to create stimuli-responsive bioconjugates that release their cargo under specific conditions, such as a change in pH or the presence of competing diols.

Investigation of Molecular Recognition and Binding Events

The principle of molecular recognition by boronic acids is centered on their interaction with diols. This has been widely used in the development of sensors for saccharides. The binding of a saccharide to a boronic acid can be transduced into a detectable signal, such as a change in fluorescence or color.

This compound could serve as a fundamental building block for constructing receptors for molecular recognition. The phenylboronic acid core provides the diol-binding site, while the other positions on the aromatic ring can be modified to enhance binding affinity and selectivity for specific target molecules. The fluorine and methyl groups can influence the Lewis acidity of the boron atom, thereby modulating the strength of the diol interaction. By incorporating a fluorophore, derivatives of this compound could be developed as fluorescent sensors for biologically important diol-containing molecules like glucose or catechols. The interaction between arylboronic acids and the imidazole group of histidine residues has also been noted as a mechanism for enzyme inhibition and molecular recognition nih.gov.

Contributions to Materials Science

Incorporation of 3-Borono-5-fluoro-4-methylbenzoic Acid into Advanced Organic Materials

The distinct functional groups on the this compound molecule allow for its incorporation into a variety of advanced organic materials, enabling the fine-tuning of their electronic and physical properties.

The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. This makes this compound a valuable monomer for the synthesis of π-conjugated polymers. mdpi.comsemanticscholar.org These polymers are the cornerstone of many organic electronic devices due to their semiconducting properties. The specific structure of this monomer can impart unique characteristics to the resulting polymer chain.

Key Structural Contributions:

Boronic Acid Group: Serves as the reactive site for polymerization via Suzuki coupling, allowing it to be linked with other aromatic monomers containing halides. mdpi.com

Fluoro and Methyl Groups: These substituents on the phenyl ring can influence the polymer's solubility, electronic energy levels (HOMO/LUMO), and solid-state packing. The electron-withdrawing nature of fluorine can lower the energy levels, which is often desirable in electronic materials. mdpi.com

Carboxylic Acid Group: This group can be used to append side chains to the polymer backbone, further modifying its properties such as solubility or providing sites for post-polymerization modification. It can also be utilized for creating block copolymers. nih.gov

The general scheme for such a polymerization would involve reacting this compound (or its ester derivative) with a dihalogenated aromatic compound.

Table 1: Potential Properties Imparted by this compound in Conjugated Polymers

| Functional Group | Potential Influence on Polymer Properties | Rationale |

|---|---|---|

| Boronic Acid | Enables formation of conjugated backbone | Key reactant in Suzuki coupling polymerization. mdpi.com |

| Fluorine | Lowers HOMO/LUMO energy levels, enhances electron transport | Strongly electron-withdrawing, improving stability and performance in electronic devices. mdpi.com |

| Methyl Group | Improves solubility, influences morphology | Increases steric hindrance, potentially reducing aggregation and improving processability. |

| Carboxylic Acid | Provides a site for functionalization, improves adhesion | Can be modified to attach various side chains or can interact with substrates. nih.gov |

Organoboron compounds are a significant class of materials used in organic light-emitting diodes (OLEDs) due to their high thermal and chemical stability and excellent photophysical properties. frontiersin.orguni-stuttgart.de While often used in the emissive layer, boronic acid derivatives like this compound serve as crucial intermediates for synthesizing more complex molecules for various layers within an OLED device. nbinno.comcuikangsynthesis.com

This compound could be a precursor for:

Host Materials: By coupling the boronic acid with suitable aromatic amines or other heterocycles, high-triplet-energy host materials for phosphorescent OLEDs (PHOLEDs) can be synthesized.

Electron Transport Materials: The inherent electron-deficient nature of the boron atom, enhanced by the fluorine substituent, makes boron-containing compounds candidates for electron transport layers.

Emitters: While less common for the boronic acid itself, it is a gateway to creating complex, multi-resonant, thermally activated delayed fluorescence (TADF) emitters that exhibit narrow emission bandwidths, which are crucial for high-purity colors in displays.

The presence of the fluorine atom is particularly advantageous, as it can increase the electron affinity of the material, facilitating electron injection and transport, and often leads to higher device efficiencies and longer operational lifetimes. Phenylboronic acid-containing polymers also have potential as organic semiconductors in applications like organic field-effect transistors (OFETs). frontiersin.orgresearchgate.net

Development of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The functional groups on this compound make it an excellent candidate for constructing higher-order structures through non-covalent interactions or coordination chemistry.

Phenylboronic acids are well-known to form hydrogen-bonded dimers in the solid state. rsc.org The hydroxyl groups of the boronic acid can form strong, directional hydrogen bonds. Furthermore, the carboxylic acid group readily forms its own well-defined hydrogen-bonded dimer synthon. This dual capacity for self-assembly can lead to the formation of complex supramolecular tapes, sheets, or 3D networks. The fluorine atom can participate in weaker C–H···F or O–H···F hydrogen bonds, further directing the supramolecular organization. mdpi.combohrium.com

In the realm of coordination polymers, this compound can act as a linker to create Metal-Organic Frameworks (MOFs). The carboxylic acid group is a classic binding site for metal ions or clusters, forming the nodes of the framework. mdpi.comnih.gov

Table 2: Potential Roles of Functional Groups in Supramolecular and MOF Chemistry

| Functional Group | Role in Supramolecular Assemblies | Role in Metal-Organic Frameworks |

|---|---|---|

| Carboxylic Acid | Forms strong hydrogen-bonded dimers. | Acts as the primary linker to coordinate with metal centers. nih.gov |

| Boronic Acid | Forms hydrogen-bonded dimers and ribbons; can also act as a Lewis acidic site. | Can remain as a functional group within the pores of the MOF, offering sites for selective guest binding. |

| Fluorine | Participates in weaker hydrogen bonds, influencing crystal packing. bohrium.com | Increases the hydrophobicity of the MOF pores and can enhance affinity for specific molecules like CO2. rsc.orgresearchgate.net |

The resulting MOFs could exhibit pores decorated with boronic acid and fluoro groups, making them potentially useful for applications in gas storage and separation, where the fluorination is known to enhance CO2 affinity, or in chemical sensing. rsc.orgacs.org

Engineering of Liquid Crystalline Materials and Soft Matter

There is growing interest in incorporating boron clusters and other boron-containing moieties into liquid crystals to create materials with novel properties. frontiersin.orgtandfonline.com The polarity, size, and geometry of the boron-containing group can significantly influence mesophase formation and stability. tandfonline.com

This compound could be used as a core component or a precursor for calamitic (rod-like) liquid crystals. The rigid phenyl core is a common feature of liquid crystal molecules. The carboxylic acid can be esterified with long alkyl or alkoxy chains, which are necessary to induce liquid crystalline phases.

The terminal boronic acid group, being polar, could promote the formation of smectic or nematic phases. Research on similar systems has shown that converting the boronic acid to a more polar N-methyliminodiacetic acid (MIDA) boronate ester can be essential for stabilizing mesophases. tandfonline.com The lateral fluorine and methyl groups would affect the molecule's shape and intermolecular interactions, thereby tuning the transition temperatures and the type of liquid crystal phase formed. The development of boron-containing liquid crystals is an active area of research, with potential applications in advanced optical and electronic devices. uni-stuttgart.denih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Borono-5-fluoro-4-methylbenzoic acid. Such calculations can determine the molecule's geometry, orbital energies, and charge distribution, which are fundamental to understanding its chemical behavior.

Detailed DFT studies, similar to those performed on related benzoic acid derivatives, can reveal the most stable conformation of the molecule. For instance, a conformational search at a high level of theory, such as B3LYP/6-311++G(2d,p), would likely show a nearly planar structure for the benzene (B151609) ring, with specific orientations of the carboxylic acid and boronic acid groups being energetically favored. plos.org

The reactivity of the compound can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic and boronic acid groups and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvents or biological macromolecules. nih.gov

These simulations can reveal the preferred orientations of the rotatable bonds, particularly the C-C bond connecting the carboxylic group and the C-B bond of the boronic acid group to the benzene ring. By simulating the molecule in an aqueous environment, one can observe the formation and dynamics of hydrogen bonds between the boronic and carboxylic acid groups and surrounding water molecules. This is crucial for understanding the compound's solubility and its behavior in biological systems.

Furthermore, if this compound is being investigated as a potential enzyme inhibitor, MD simulations can be used to model its binding to the active site of the target protein. These simulations can help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and specificity. The stability of the protein-ligand complex can be assessed over the simulation time, providing a dynamic picture of the binding event. nih.gov

Prediction of Reaction Pathways and Transition States in Boron Chemistry

Boronic acids are cornerstone reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. nih.gov Computational chemistry plays a vital role in elucidating the complex mechanisms of such reactions by identifying intermediates and calculating the energy barriers of transition states. nih.govacs.org

For this compound, theoretical studies can predict the reaction pathways for its participation in various chemical transformations. Using DFT calculations, researchers can model the key steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the organic group is transferred from boron to a transition metal catalyst (e.g., palladium), is often a critical, rate-determining step in these reactions. nih.govrsc.org

By calculating the Gibbs free energies of activation (ΔG‡) for different potential pathways, computational models can predict the most likely reaction mechanism and identify potential side reactions. nih.gov For example, in a Suzuki-Miyaura coupling, calculations could compare the energy profiles for different bases or ligands, helping to optimize experimental reaction conditions for higher yields and selectivity.

Table 2: Illustrative Calculated Activation Energies for a Key Reaction Step

| Reaction Step | Catalyst System | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Transmetalation | Pd(PPh₃)₄ / K₂CO₃ | 15.2 |

| Transmetalation | Pd(dppf)Cl₂ / CsF | 12.8 |

| Oxidative Addition | Pd(PPh₃)₄ | 10.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Given the growing interest in boronic acids as therapeutic agents mdpi.com, QSAR modeling could be a valuable tool for designing novel analogs of this compound with enhanced biological profiles.

To build a QSAR model, a dataset of structurally related compounds with experimentally measured biological activities (e.g., enzyme inhibition constants, IC₅₀) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules and reducing the need for extensive experimental screening. nih.gov For a series of analogs based on this compound, a QSAR study could reveal, for example, that increasing the hydrophobicity or modifying the electronic properties of a particular region of the molecule leads to improved biological activity.

Table 3: Hypothetical QSAR Data for Analogs of this compound

| Compound | LogP (Hydrophobicity) | Dipole Moment (D) | Observed IC₅₀ (µM) |

|---|---|---|---|

| Analog 1 | 2.1 | 3.2 | 15.4 |

| Analog 2 | 2.5 | 3.5 | 8.2 |

| Analog 3 | 1.8 | 2.9 | 22.1 |

| Analog 4 | 2.8 | 3.1 | 5.7 |

Analytical Characterization Techniques in Academic Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic techniques are indispensable for determining the precise molecular structure of a compound by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Borono-5-fluoro-4-methylbenzoic acid, ¹H NMR would identify the distinct protons on the aromatic ring and the methyl group. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values would confirm the substitution pattern. For instance, the aromatic protons would likely appear as distinct signals due to the varied electronic environments created by the boronic acid, fluorine, and carboxylic acid groups. ¹³C NMR would complement this by identifying all unique carbon atoms, including the quaternary carbons of the benzene (B151609) ring. Furthermore, ¹⁹F NMR and ¹¹B NMR would be essential to confirm the presence and chemical environment of the fluorine and boron atoms, respectively. While specific spectral data for this compound is not publicly available, data from related benzoic acids, such as 4-methylbenzoic acid, illustrates the expected regions for signals. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates the compound from a mixture and then determines its molecular weight with high precision. An LC-MS analysis of this compound would provide its exact mass, which can be used to confirm its elemental composition. The mass spectrometer ionizes the molecule (e.g., via electrospray ionization, ESI) and separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) could confirm the molecular formula C₈H₈BFO₄. The fragmentation pattern observed in the mass spectrum (MS/MS) can also offer further structural clues. LC-MS methods are highly sensitive, capable of detecting compounds at very low concentrations. ossila.comglpbio.com

Table 1: Illustrative Spectroscopic Data for a Substituted Benzoic Acid Derivative This table presents hypothetical data based on typical values for analogous compounds to illustrate the expected output of spectroscopic methods.

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic H, methyl H, carboxylic acid H, B(OH)₂ H |

| ¹³C NMR | Chemical Shift (δ) | Signals for aromatic C, methyl C, carboxyl C, C-B bond |

| LC-MS (ESI-) | [M-H]⁻ ion (m/z) | Expected around 197.04 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, UPLC)

Chromatography is paramount for separating components of a mixture, which is crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common chromatographic techniques for this purpose. These methods separate compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A sample of this compound would be dissolved and injected into the system. The time it takes for the compound to travel through the column and reach the detector is known as its retention time, which is a characteristic feature under specific method conditions (e.g., mobile phase composition, flow rate, and column temperature). bldpharm.com

For purity assessment, a single, sharp peak in the chromatogram at the expected retention time would indicate a high degree of purity. The presence of other peaks would signify impurities. By integrating the area under each peak, the relative percentage of the main compound and any impurities can be quantified. These techniques are also invaluable for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to track the consumption of starting materials and the formation of the desired product. The development of a robust HPLC or UPLC method often involves screening different columns and mobile phases to achieve optimal separation. researchgate.net

Table 2: Typical Parameters for a Boronic Acid HPLC Method This table outlines common starting conditions for developing an HPLC method for a compound like this compound, based on general methods for boronic acids. bldpharm.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or Phenyl |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV at 254 nm |

| Flow Rate | 0.5 - 1.0 mL/min |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not reported in the surveyed literature, the structure of the closely related compound 3-Fluoro-4-methylbenzoic acid has been determined. chemicalbook.com In this analogue, the molecules form hydrogen-bonded dimers through their carboxylic acid groups. chemicalbook.com The benzene ring and the carboxyl group are nearly coplanar. chemicalbook.com A crystallographic analysis of this compound would be expected to reveal similar hydrogen-bonding motifs, as well as the specific geometry of the boronic acid group and its interactions with neighboring molecules.

Table 3: Crystallographic Data for the Analogous Compound 3-Fluoro-4-methylbenzoic acid chemicalbook.com

| Parameter | Reported Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell a (Å) | 3.8132 (5) |

| Unit Cell b (Å) | 6.0226 (8) |

| Unit Cell c (Å) | 30.378 (4) |

| Unit Cell β (°) | 92.50 (2) |

Advanced Analytical Method Development for Complex Reaction Mixtures

The synthesis of specialized molecules like this compound often involves multi-step processes that can result in complex reaction mixtures containing the desired product, unreacted starting materials, intermediates, and by-products. The analysis of such mixtures requires the development of advanced and robust analytical methods.

Developing a high-throughput UPLC-MS method is a common goal for efficiently analyzing these complex samples. researchgate.net Key challenges in analyzing boronic acids include their propensity to dehydrate, forming boroxine anhydrides, or to interact with column materials, leading to poor peak shape and inaccurate quantification. researchgate.net Method development, therefore, focuses on optimizing several parameters:

Stationary Phase Selection: Choosing a column with low silanol activity can minimize undesirable interactions with the boronic acid group.

Mobile Phase Optimization: Adjusting the pH and ionic strength of the mobile phase is critical. Using buffers like ammonium acetate can improve peak shape and ionization efficiency in LC-MS. researchgate.net

Mass Spectrometry Parameters: Fine-tuning MS parameters, such as ionization source settings and collision energies, is necessary to reduce the formation of complex ions (e.g., dimers, solvent adducts) and ensure sensitive and specific detection of the target analyte. researchgate.net

By systematically adjusting these parameters, chemists can develop tailored analytical methods capable of accurately quantifying the target compound and impurities, providing crucial information for reaction optimization and quality control.

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The primary application of arylboronic acids, including 3-Borono-5-fluoro-4-methylbenzoic acid, is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov Future research will focus on developing novel catalyst systems to enhance the efficiency and selectivity of reactions involving this sterically hindered and electronically complex substrate.

Key research goals include:

Ligand Design: Creating new phosphine or N-heterocyclic carbene (NHC) ligands that can stabilize the palladium catalyst and facilitate the challenging oxidative addition and reductive elimination steps with substituted aryl halides. wwjmrd.comresearchgate.net

Homogeneous and Heterogeneous Catalysts: While homogeneous catalysts are common, the development of recyclable, heterogeneous catalysts, such as palladium nanoparticles supported on materials like nickel ferrite, is a key goal for sustainable chemistry. researchgate.net

Low Catalyst Loadings: A major aim is to develop catalysts that are highly active at very low loadings (mol %), reducing reaction costs and minimizing palladium contamination in the final products. researchgate.net

| Catalyst System | Target Application | Potential Advantage |

| Pd(OAc)₂ with N,P-monophosphine ligands | Coupling with sterically hindered aryl chlorides | Higher efficiency and yield for tri- and tetra-ortho-substituted biaryls. researchgate.net |

| Palladium on Nickel Ferrite (Pd/NiFe₂O₄) | Ligand-free Suzuki-Miyaura coupling | High yields in short reaction times, recyclable catalyst, and use of aqueous solvent mixtures. researchgate.net |

| Air-stable Pd-indenyl phosphine complexes | Coupling of challenging aryl halides | High efficiency for sterically demanding substrates under mild conditions. researchgate.net |

Integration with Flow Chemistry and Sustainable Synthesis Practices

The synthesis of boronic acids can involve unstable organometallic intermediates and cryogenic conditions, making traditional batch processing challenging to scale up. researchgate.netacs.org Flow chemistry, or continuous flow processing, offers a safer, more efficient, and scalable alternative.

Future integration of flow chemistry for processes involving this compound will likely focus on:

Lithiation-Borylation Sequences: Using microreactors to safely handle highly reactive aryllithium intermediates by enabling rapid mixing and precise temperature control, often at non-cryogenic temperatures. researchgate.netacs.org This approach can suppress side reactions common in batch synthesis. nih.gov

High Throughput: Flow chemistry setups can achieve remarkable throughput (grams per hour) with very short reaction times (seconds), accelerating the production of key building blocks. organic-chemistry.orgacs.org

Process Optimization: The technology allows for rapid optimization of reaction parameters and can be scaled for kilogram-scale production without significant redevelopment. researchgate.netacs.org This approach also aligns with green chemistry principles by potentially avoiding the use of palladium and genotoxic boron reagents found in other methods like Miyaura borylation. acs.org

High-Throughput Screening for Novel Biological Activities

Boronic acids are recognized as important pharmacophores due to their ability to form reversible covalent bonds with serine residues in enzymes. nih.gov This interaction makes them valuable candidates for enzyme inhibitors. High-throughput screening (HTS) of libraries containing derivatives of this compound is a promising avenue for drug discovery.

Emerging research in this area includes:

Library Synthesis: Creating diverse libraries of amides, esters, and other derivatives using the carboxylic acid and boronic acid handles of the parent molecule.

Target-Based Screening: Screening these libraries against specific biological targets, such as penicillin-binding proteins (PBPs) or serine proteases, where boron-containing compounds have shown inhibitory activity. nih.govacs.org

Phenotypic Screening: Employing HTS to test compound libraries for broader biological effects, such as antibacterial or anticancer activity, to identify new therapeutic leads. nih.gov The use of advanced analytical techniques like ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) can facilitate the rapid analysis required for HTS. rsc.orgchemrxiv.org

| Screening Method | Target Class | Rationale |

| High-Throughput X-ray Crystallography | Penicillin-Binding Proteins (PBPs) | To identify novel boron-based antibacterial agents by directly observing covalent interactions with serine residues in the active site. nih.govacs.org |

| Mass Spectrometry-Based HTS | Disease Biomarkers / Enzymes | Rapid profiling of biological fluids or enzyme assays to discover new chemical entities with therapeutic potential. chemrxiv.org |

| Coculture-Based HTS | Antibacterial Drug Discovery | Screening for induced production of cryptic molecules with antibacterial activity against pathogens like E. coli and S. aureus. nih.gov |

Advanced Material Design with Tunable Properties

The ability of boronic acids to form reversible boronic ester bonds with diols is being exploited to create dynamic and intelligent materials. mdpi.com Incorporating this compound into polymer backbones could lead to advanced materials with unique, tunable properties.

Future research directions in material science include:

Self-Healing Polymers: Creating cross-linked polymers where the boronic ester linkages can break and reform in response to stimuli like heat or changes in pH, allowing the material to repair itself. acs.org

Sensors: Designing materials that respond to the presence of specific analytes (like saccharides) through changes in their physical or optical properties, enabled by the reversible binding of the boronic acid group. rsc.orgacs.org

Tunable Mechanical Properties: By engineering the polymer backbone and the nature of the boronic ester cross-links, materials with adjustable properties such as tensile strength and thermal stability (Tg) can be developed. nih.govresearchgate.net The fluorine and methyl groups on the aromatic ring can be used to fine-tune intermolecular interactions, such as hydrogen bonding and π–π stacking, further modulating the material's properties.

Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical compounds and reactions. unirioja.es For this compound, computational modeling can accelerate research and development significantly.

Key areas of application include:

Mechanism Elucidation: DFT calculations can clarify complex reaction mechanisms, such as the transmetalation step in Suzuki-Miyaura coupling, by identifying key intermediates and transition states. nih.govacs.org This understanding is crucial for optimizing reaction conditions.

Predicting Reactivity: Algorithms aided by DFT can predict the rates of important side reactions like protodeboronation, a common degradation pathway for boronic acids. nih.govacs.org This predictive power allows chemists to choose conditions that maximize the yield of the desired product.

In Silico Design: Computational models can be used to design novel derivatives of this compound with specific electronic properties for applications in materials or as inhibitors for biological targets. biorxiv.org Quantum mechanical techniques can predict binding energies between a ligand and a protein, guiding the synthesis of more potent drug candidates. biorxiv.org

Q & A

Q. What are the recommended synthetic routes for 3-Borono-5-fluoro-4-methylbenzoic acid, and what critical parameters influence yield and purity?

The synthesis of boronic acid derivatives typically involves cross-coupling reactions or direct functionalization of pre-existing aromatic frameworks. For this compound, a plausible route could involve:

- Step 1 : Halogenation of a methyl-substituted benzoic acid precursor, followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst .

- Step 2 : Fluorination via electrophilic substitution or deoxyfluorination agents (e.g., DAST) to introduce the fluorine moiety.

Critical parameters include: - Temperature control : Excessive heat during borylation can lead to protodeboronation .

- pH management : Boronic acids are sensitive to strong acids/bases, which may hydrolyze the boronate ester intermediate .

- Purification : Use of reverse-phase HPLC or recrystallization to isolate high-purity product, as impurities can affect downstream coupling reactions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Storage : Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis of the boronic acid group . Desiccants like silica gel are recommended.

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Avoid direct exposure to strong acids, bases, or oxidizing agents, which may degrade the compound or trigger hazardous reactions .

- Safety protocols : Wear nitrile gloves, protective eyewear, and lab coats. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What safety protocols are essential when working with this compound given its limited toxicity data?

- Precautionary measures : Assume potential toxicity due to structural analogs (e.g., arylboronic acids) causing respiratory or dermal irritation. Conduct experiments in fume hoods with proper ventilation .

- Emergency procedures :

- Ingestion : Do not induce vomiting; rinse mouth with water and consult a poison center .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Documentation : Maintain records of exposure incidents, as chronic effects are unknown .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Primary techniques :

- Resolving contradictions :

- Deuterated solvents : Use D₂O-containing solvents to identify exchangeable protons in boronic acid groups.

- Cross-validation : Compare with XRD data (if crystalline) or IR spectroscopy for functional group confirmation .

Q. How can reaction conditions be optimized in Suzuki-Miyaura couplings using this compound to minimize by-products?

- Catalyst selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates. Low catalyst loading (1–2 mol%) reduces palladium residues .

- Solvent system : Use toluene/ethanol (4:1) with aqueous Na₂CO₃ to balance solubility and reactivity. Avoid DMF, which may promote protodeboronation .

- Temperature : 80–100°C for 12–24 hours ensures complete coupling while minimizing boronic acid degradation .

- Additives : Include phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity in biphasic systems .

Q. What strategies address discrepancies in reported reactivity of boronic acid derivatives under varying pH?

- Mechanistic insights :

- pH-dependent hydrolysis : Boronic acids form boroxines in acidic conditions, reducing coupling efficiency. Maintain neutral-to-basic pH (7–9) for optimal stability .

- Contradictory data : Some studies report enhanced reactivity under mild acidity due to partial protonation of the boronate. To reconcile this:

- Controlled titration : Monitor pH during reactions using in-line probes.

- Computational modeling : DFT calculations can predict boron electronic states under different pH conditions .

- Experimental validation : Parallel reactions under standardized conditions (e.g., fixed substrate ratios, temperature) to isolate pH effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.